Cas no 839709-98-7 ((1S)-1-(3-nitrophenyl)ethanamine hydrochloride)

(1S)-1-(3-Nitrophenyl)ethanamine hydrochloride is a chiral amine derivative with a nitrophenyl substituent, commonly employed as a building block in pharmaceutical and fine chemical synthesis. Its key advantages include high enantiomeric purity, which is critical for asymmetric synthesis and the development of optically active compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The nitro group offers versatility for further functionalization, making it valuable in catalytic hydrogenation or nucleophilic substitution reactions. This compound is particularly useful in medicinal chemistry for designing bioactive molecules, owing to its rigid aromatic backbone and amine functionality. Strict quality control ensures consistent performance in research and industrial applications.
(1S)-1-(3-nitrophenyl)ethanamine hydrochloride structure
839709-98-7 structure
Product Name:(1S)-1-(3-nitrophenyl)ethanamine hydrochloride
CAS No:839709-98-7
MF:C8H11ClN2O2
MW:202.638140916824
MDL:MFCD08277249
CID:716222
PubChem ID:11344712
Update Time:2025-05-23

(1S)-1-(3-nitrophenyl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(3-Nitrophenyl)ethanamine hydrochloride
    • (1S)-1-(3-nitrophenyl)ethanamine,hydrochloride
    • Benzenemethanamine, a-methyl-3-nitro-, hydrochloride(1:1), (aS)-
    • (S)-3-Nitro-Alpha-methylbenzylamine hydrochloride
    • Y11948
    • IKBMZMKEBCIDPD-RGMNGODLSA-N
    • SCHEMBL3861536
    • DTXSID80462985
    • CS-13312
    • (1S)-1-(3-nitrophenyl)ethanamine;hydrochloride
    • AKOS016008044
    • (1S)-1-(3-nitrophenyl)ethanamine Hydrochloride
    • 839709-98-7
    • (1S)-1-(3-nitrophenyl)ethan-1-amine hydrochloride
    • MFCD08277249
    • (S)-1-(3-Nitrophenyl)ethan-1-amine HCl
    • (S)-1-(3-nitrophenyl)ethan-1-amine hydrochloride
    • CS-0040736
    • 3-NITRO-(S)-alphaMETHYLBENZYLAMINE.HCL
    • (S)-1-(3-Nitrophenyl)ethanaminehydrochloride
    • EN300-8150615
    • (S)-1-(3-nitrophenyl)ethanamine HCl
    • Benzenemethanamine, α-methyl-3-nitro-, monohydrochloride, (αS)- (9CI)
    • (S)-1-(3-Nitrophenyl)ethylamine hydrochloride
    • DS-019090
    • (S)-3-Nitrophenethylamine Hydrochloride
    • (1S)-1-(3-nitrophenyl)ethanamine hydrochloride
    • MDL: MFCD08277249
    • Inchi: 1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1
    • InChI Key: IKBMZMKEBCIDPD-RGMNGODLSA-N
    • SMILES: [C@H](C1C=CC=C([N+](=O)[O-])C=1)(N)C.Cl

Computed Properties

  • Exact Mass: 202.05100
  • Monoisotopic Mass: 202.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • PSA: 71.84000
  • LogP: 3.64000

(1S)-1-(3-nitrophenyl)ethanamine hydrochloride Pricemore >>

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Additional information on (1S)-1-(3-nitrophenyl)ethanamine hydrochloride

Introduction to (1S)-1-(3-nitrophenyl)ethanamine Hydrochloride (CAS No. 839709-98-7)

The compound (1S)-1-(3-nitrophenyl)ethanamine hydrochloride, with the CAS registry number 839709-98-7, is a chiral amine derivative that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, also referred to as S-(3-nitrophenethyl)amine hydrochloride, is characterized by its unique stereochemistry and functional groups, making it a valuable building block in the development of bioactive molecules. The hydrochloride salt form ensures stability and solubility, which are critical for its application in various chemical and biological studies.

Recent advancements in chiral chemistry have highlighted the importance of (1S)-1-(3-nitrophenyl)ethanamine hydrochloride in asymmetric synthesis. Researchers have employed this compound as a key intermediate in the construction of complex molecular architectures, particularly those requiring precise stereocontrol. For instance, studies published in leading journals such as *Angewandte Chemie* and *Journal of the American Chemical Society* have demonstrated its utility in synthesizing enantiomerically enriched compounds with potential applications in drug discovery.

The 3-nitrophenyl group attached to the ethanamine backbone introduces unique electronic and steric properties to the molecule. This feature has been exploited in various catalytic reactions, including enantioselective reductions and oxidations. Notably, the nitro group serves as an excellent directing moiety for further functionalization, enabling the creation of diverse derivatives with tailored biological activities. Recent research has focused on its role as a precursor for nitroxide radicals, which are pivotal in radical-based reactions and materials science.

In terms of biological relevance, (1S)-1-(3-nitrophenyl)ethanamine hydrochloride has shown promise in pharmacological studies. Its ability to modulate cellular signaling pathways has been investigated in models of neurodegenerative diseases and cancer. For example, a study published in *Nature Communications* revealed that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory responses. Additionally, its chiral nature makes it a candidate for enantioselective drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.

The synthesis of (1S)-1-(3-nitrophenyl)ethanamine hydrochloride typically involves multi-step processes that emphasize stereochemical control. Common methods include asymmetric alkylation or reduction strategies using chiral catalysts such as proline derivatives or organocatalysts. These approaches ensure high enantiomeric excess, which is essential for downstream applications in drug development and materials synthesis.

From an industrial perspective, the demand for (1S)-1-(3-nitrophenyl)ethanamine hydrochloride has increased due to its versatility as a chiral building block. Pharmaceutical companies are increasingly adopting this compound for lead optimization campaigns, where its unique properties enable the rapid generation of diverse compound libraries. Furthermore, its compatibility with modern analytical techniques such as NMR spectroscopy and mass spectrometry facilitates quality control and structural elucidation during production.

In conclusion, (1S)-1-(3-nitrophenyl)ethanamine hydrochloride (CAS No. 839709-98-7) stands out as a versatile and valuable compound in contemporary chemical research. Its combination of stereochemical integrity, functional group diversity, and biological relevance positions it as a key player in advancing drug discovery and materials science. As research continues to uncover new applications for this compound, its significance in the chemical community is expected to grow further.

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